N-[4-(acetylamino)phenyl]-2-{[4-oxo-6-(piperidin-1-ylmethyl)-4H-pyran-3-yl]oxy}acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-{[4-oxo-6-(piperidin-1-ylmethyl)-4H-pyran-3-yl]oxy}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an acetylamino group, a phenyl ring, and a pyran ring with a piperidinylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-oxo-6-(piperidin-1-ylmethyl)-4H-pyran-3-yl]oxy}acetamide involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the acetylamino group: This is typically achieved through acetylation of an amine group on a phenyl ring.
Formation of the pyran ring: This involves cyclization reactions that form the pyran ring structure.
Attachment of the piperidinylmethyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-{[4-oxo-6-(piperidin-1-ylmethyl)-4H-pyran-3-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-{[4-oxo-6-(piperidin-1-ylmethyl)-4H-pyran-3-yl]oxy}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-oxo-6-(piperidin-1-ylmethyl)-4H-pyran-3-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide: This compound has a similar structure but includes a sulfinyl group instead of the pyran ring.
Acetamide, N-(4-aminophenyl): This compound is simpler, lacking the pyran and piperidinylmethyl groups.
Uniqueness
N-[4-(acetylamino)phenyl]-2-{[4-oxo-6-(piperidin-1-ylmethyl)-4H-pyran-3-yl]oxy}acetamide is unique due to its combination of functional groups and complex structure, which may confer specific chemical and biological properties not found in simpler or structurally different compounds.
Properties
Molecular Formula |
C21H25N3O5 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-oxo-6-(piperidin-1-ylmethyl)pyran-3-yl]oxyacetamide |
InChI |
InChI=1S/C21H25N3O5/c1-15(25)22-16-5-7-17(8-6-16)23-21(27)14-29-20-13-28-18(11-19(20)26)12-24-9-3-2-4-10-24/h5-8,11,13H,2-4,9-10,12,14H2,1H3,(H,22,25)(H,23,27) |
InChI Key |
PGIXDNFBCBZCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCCC3 |
Origin of Product |
United States |
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